bafilomycinD

Description

BenchChem offers high-quality bafilomycinD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bafilomycinD including the price, delivery time, and more detailed information at info@benchchem.com.

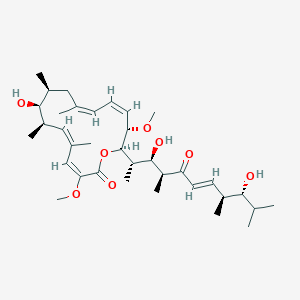

Structure

3D Structure

Properties

Molecular Formula |

C35H56O8 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12-,16-15+,21-13-,22-18-,30-19+/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |

InChI Key |

ZKOTUWJMGBWBEO-HLACIFKFSA-N |

Isomeric SMILES |

C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Synonyms |

bafilomycin D |

Origin of Product |

United States |

Foundational & Exploratory

The Open-Chain Architect: A Technical Guide to Bafilomycin D

The following technical guide details the chemical structure, physicochemical properties, and experimental characterization of Bafilomycin D.

Executive Summary

Bafilomycin D (CAS: 98813-13-9) is a specialized plecomacrolide antibiotic produced by Streptomyces species (e.g., S. griseus, S. sp.[1][2] YIM56209).[1][3] While its congener, Bafilomycin A1, is the gold standard for Vacuolar H+-ATPase (V-ATPase) inhibition, Bafilomycin D represents a distinct structural subclass.[1]

Unlike the hemiketal-cyclized side chain of Bafilomycin A1, Bafilomycin D is characterized by an open-chain polyene side arm.[1] This structural divergence imparts unique stability profiles and altered binding kinetics to the V-ATPase

Structural Anatomy & Physicochemical Profile[1][3][4]

Chemical Identity

Bafilomycin D is a 16-membered macrolactone featuring a tetraene system within the ring and a linear, poly-functionalized side chain.[1]

| Property | Specification |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

| Molecular Formula | |

| Molecular Weight | 604.82 g/mol |

| Stereochemistry | Multiple chiral centers (7R, 8S, 9S, 15S, 16R, etc.); specific rotation is critical for biological activity.[1][3][4][5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF.[1][2][5] Insoluble in water.[1] |

| Appearance | White to pale yellow solid/powder.[1] |

The "Open-Chain" Distinction

The defining feature of Bafilomycin D is the absence of the tetrahydropyran (hemiketal) ring found in Bafilomycin A1.[1]

-

Bafilomycin A1: The side chain contains a

-hydroxy- -

Bafilomycin D: The side chain remains linear (open).[1][2] It contains a C4-oxo group and a C2-hydroxyl group that do not cyclize, often due to specific unsaturation (C5-C6 double bond) or stereochemical constraints preventing the hemiketal formation.[1]

Structural Visualization (DOT)

The following diagram illustrates the hierarchical relationship and structural divergence within the Bafilomycin family.

Figure 1: Structural divergence of Bafilomycin D arising from the common polyketide scaffold.[1]

Mechanism of Action: V-ATPase Inhibition[1][4][5][6][7][8]

Bafilomycin D acts as a potent inhibitor of the Vacuolar

Binding Dynamics

-

Target: The

domain (membrane-spanning sector), specifically the interface of the c-subunits (proteolipid ring).[1] -

Interaction: The macrolactone ring binds hydrophobically to the transmembrane helices of the c-ring.[1]

-

Effect: This binding sterically hinders the rotation of the c-ring relative to the subunit a, thereby halting proton translocation.[1][4]

-

Potency vs. A1: While Bafilomycin A1 is often cited with a

in the low nanomolar range (<10 nM), Bafilomycin D exhibits variable potency depending on the cell line, often ranging from 10–100 nM.[1] The open side chain alters the binding affinity slightly but retains high selectivity for V-ATPase over P-type ATPases.[1]

Experimental Protocols (Self-Validating)

Protocol 1: Structural Verification (Differentiation from A1)

Objective: To confirm the identity of Bafilomycin D and ensure it has not degraded or cyclized into an A1-like analog.[1]

Methodology: Comparative

-

Solvent: Dissolve 0.5 mg of sample in 500

L of -

Acquisition: Run a standard 500 MHz proton spectrum.

-

Diagnostic Signals (The Checkpoint):

-

Bafilomycin A1: Look for the hemiketal proton signal (typically a multiplet around

3.5 - 4.0 ppm corresponding to the methine in the tetrahydropyran ring) and the specific shifts of the isopropyl group attached to the ring.[1] -

Bafilomycin D:[1][2][3][5][6][7] Confirm the absence of the hemiketal ring signals.[1] Look for distinct olefinic protons in the side chain (C5-C6 alkene) around

5.5 - 6.5 ppm, which differ in multiplicity due to the linear geometry. -

Validation: The integration of the methoxy groups (

~3.2-3.5 ppm) should remain consistent (two -OCH3 groups).[1]

-

Protocol 2: V-ATPase Inhibition Assay (Functional Validation)

Objective: To quantify the bioactivity of Bafilomycin D using a pH-sensitive probe (Acridine Orange or LysoTracker).[1]

Reagents:

-

HeLa or MCF-7 cells.[1]

-

Bafilomycin D (Stock: 10

M in DMSO).[1] -

Acridine Orange (AO) (Stock: 5 mg/mL).[1]

-

Fluorescence Microplate Reader (Ex/Em: 490/530 nm for green, 490/650 nm for red).[1]

Workflow:

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Treat cells with Bafilomycin D in a dose-response curve (0, 1, 10, 50, 100, 500 nM).[1] Include Bafilomycin A1 (100 nM) as a positive control.[1]

-

Incubation: Incubate for 1 hour at 37°C.

-

Staining: Add Acridine Orange (final conc. 5

g/mL) for 15 mins. -

Wash: Wash 3x with PBS to remove background AO.[1]

-

Read: Measure fluorescence.

-

Calculation: Calculate the Red/Green ratio.

-

Pass Criteria: Bafilomycin D treated wells must show a statistically significant decrease in the Red/Green ratio compared to vehicle (DMSO) control, indicating loss of lysosomal acidity.[1]

-

Pathway Visualization

The following diagram details the cellular impact of Bafilomycin D inhibition on the autophagic flux.

Figure 2: Mechanism of Bafilomycin D-induced autophagy arrest via V-ATPase blockade.[1]

References

-

Werner, G., et al. (1984).[1] Metabolic products of microorganisms. 224.[1] Bafilomycins, a new group of macrolide antibiotics.[1] Production, isolation, chemical structure and biological activity.[1][3][10][11][12] The Journal of Antibiotics.[1][3]

-

BioAustralis. (n.d.).[1] Bafilomycin D Specifications. Retrieved February 2, 2026, from [Link][1]

-

Bowman, E. J., et al. (1988).[1] Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells.[1] Proceedings of the National Academy of Sciences.[1][13]

-

Dr. A. Kretschmer. (1985).[1][7] The structure of novel insecticidal macrolides: bafilomycin D and E, and oxhygrolidin. Agricultural and Biological Chemistry.[1][2][7][10][11][12][13][14]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. academicjournals.org [academicjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organization and characterization of a biosynthetic gene cluster for bafilomycin from Streptomyces griseus DSM 2608 - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: Mechanisms of V-ATPase Inhibition and Cellular Impact

Technical Guide for Researchers and Drug Development Professionals [1]

Executive Summary & Chemical Identity[1][2][3]

Bafilomycin D is a plecomacrolide antibiotic isolated from Streptomyces species (e.g., S. griseus, S. lohii).[1][2] While less ubiquitous in literature than its congener Bafilomycin A1, Bafilomycin D is emerging as a critical tool in cell biology due to its distinct stability profile and potent biological activity.[1]

It functions primarily as a highly specific inhibitor of Vacuolar H⁺-ATPases (V-ATPases) , the enzymes responsible for acidifying intracellular compartments.[1][2] By blocking proton translocation, Bafilomycin D disrupts lysosomal degradation, arrests autophagy, and can induce apoptosis in neoplastic cells.[1][2]

Chemical Distinction

Structurally, Bafilomycin D shares the 16-membered lactone ring scaffold characteristic of the bafilomycin family.[1][3]

-

Stability: Early characterization suggests Bafilomycin D possesses a "ring-opened" side chain configuration relative to the hemiketal ring found in Bafilomycin A1, contributing to enhanced chemical stability in certain aqueous environments.[1]

-

Selectivity: Preliminary data indicates Bafilomycin D may exhibit higher selectivity for mammalian V-ATPases over fungal or nematode isoforms compared to Bafilomycin A1.[1][2][4]

Mechanisms of Action[1][6][7]

The biological activity of Bafilomycin D is driven by a dual-mechanism profile: primary enzymatic inhibition and secondary ionophore activity.[1]

Primary Mechanism: V-ATPase Inhibition

The V-ATPase complex is a rotary motor that couples ATP hydrolysis (V1 domain) to proton transport (V0 domain).[2]

-

Binding Site: Bafilomycin D binds to the c-subunit of the V0 membrane sector.[1]

-

Mode of Inhibition: It acts as a tight-binding inhibitor.[1][2] By lodging in the rotor ring, it prevents the rotation required for proton translocation across the membrane.[1]

-

Consequence: This blockade halts the influx of H⁺ ions into lysosomes, endosomes, and secretory vesicles.[1]

Secondary Mechanism: K⁺ Ionophore Activity

Like other plecomacrolides, Bafilomycin D possesses ionophoric properties.[1][2] It can facilitate the transport of Potassium (K⁺) ions across mitochondrial membranes.[2]

-

Mitochondrial Swelling: The influx of K⁺ disrupts the mitochondrial membrane potential (

), leading to matrix swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors (e.g., Cytochrome c).[1][2]

Pathway Visualization: From Inhibition to Apoptosis

The following diagram illustrates the cascade from V-ATPase inhibition to cell death.[1][2]

Caption: Mechanistic cascade of Bafilomycin D inducing autophagy arrest and mitochondrial stress.[1][2]

Biological Activity Profile

Quantitative Activity Data

Bafilomycin D is a nanomolar inhibitor.[1][5] The table below summarizes key activity metrics derived from comparative studies.

| Target / Cell Line | Parameter | Value | Notes |

| V-ATPase (N. crassa) | 20 nM | High affinity binding to vacuolar membranes [1].[1][2] | |

| P-type ATPase (E. coli) | 20,000 nM | Demonstrates >1000-fold selectivity for V-ATPase over P-ATPase [1].[1][2] | |

| MCF-7 (Breast Cancer) | Effective Conc. | 10 - 1,000 nM | Induces significant autophagosome accumulation [1].[1][2] |

| Vero E6 (Viral Infection) | Antiviral Effect | Dose-dependent | Reduces viral genome copy numbers (e.g., H1N1) [1].[1][2] |

Cytotoxicity & Cancer Selectivity

Bafilomycin D exhibits potent cytotoxicity against various cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon cancer).[1][2]

-

Mechanism: Tumor cells often rely on "lysosomal addiction" to fuel high metabolic rates via autophagy.[1] Bafilomycin D severs this supply line.[1]

-

Derivatives: Hydroxylated derivatives (e.g., 9-hydroxy-bafilomycin D) show significantly reduced cytotoxicity (up to 5000-fold less toxic), suggesting the core pharmacophore is essential for the potent anti-proliferative effect [2].[1][2]

Experimental Protocols

Protocol A: Autophagy Flux Assessment

Objective: Confirm Bafilomycin D activity by measuring LC3B-II accumulation.[1][2] This assay distinguishes between autophagy induction and blockage of degradation.[1]

Reagents:

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., HeLa or MCF-7) at

cells/well in a 6-well plate. Incubate overnight. -

Treatment Groups:

-

Lysis: Wash cells with ice-cold PBS.[1][2] Lyse in RIPA buffer containing protease inhibitors.

-

Western Blot: Resolve proteins on 12-15% SDS-PAGE (LC3-I is ~14kDa; LC3-II is ~16kDa).

-

Analysis:

-

Result: Bafilomycin D treatment should result in a massive accumulation of LC3-II compared to control.[1]

-

Interpretation: If LC3-II increases further in the "Flux" group compared to "Starvation" alone, autophagy induction is active, and Bafilomycin D is successfully blocking the terminal degradation step.[1]

-

Protocol B: V-ATPase Acidification Assay (Acridine Orange)

Objective: Visualize the loss of lysosomal acidity.[2]

Reagents:

Step-by-Step Workflow:

-

Staining: Treat cells with Bafilomycin D (50-100 nM) for 1-2 hours.[1][2]

-

Labeling: Add Acridine Orange (final conc. 1-5 µg/mL) to culture media for 15 minutes at 37°C.

-

Wash: Wash 3x with warm PBS.

-

Imaging:

-

Validation: Bafilomycin D treatment will cause a disappearance of Red puncta, shifting the cell to diffuse Green fluorescence, confirming V-ATPase inhibition and pH neutralization.[1]

Workflow Diagram: Autophagy Flux Analysis

Caption: Experimental workflow for validating Bafilomycin D activity via LC3B turnover.

References

-

Li, Y., et al. (2010).[1][2] Bafilomycins produced by an endophytic actinomycete Streptomyces sp.[1][2][3][6] YIM56209.[1][2] Journal of Antibiotics. Retrieved from [Link]

-

Dröse, S., et al. (1993).[1][2] Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases. Biochemistry, 32(15), 3902-3906.[1][2]

-

Carr, G., et al. (2010).[1][2] Bafilomycins produced in culture by Streptomyces spp.[1][2][6][7] isolated from marine habitats are potent inhibitors of autophagy.[1] Journal of Natural Products, 73(3), 422-427.[1][2]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniscience.co.kr [uniscience.co.kr]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and structure activity relationships of bafilomycin A1, a potent and selective inhibitor of the vacuolar H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1: Mechanism of Action and Multidisciplinary Applications Research Review - Oreate AI Blog [oreateai.com]

Technical Guide: Bafilomycin D in Autophagic Flux Analysis

Content Type: Advanced Technical Guide Audience: Senior Researchers, Cell Biologists, and Pharmacologists Focus: Mechanism of Action, Comparative Pharmacology (vs. Bafilomycin A1), and Optimized Flux Protocols.[1]

Executive Summary: The Precision of V-ATPase Inhibition[1][2][3][4][5]

In the study of autophagy, the accurate measurement of autophagic flux —the dynamic rate of degradation—is superior to static snapshot measurements of autophagy markers.[1] Bafilomycin D (BafD), a macrolide antibiotic and specific inhibitor of the vacuolar-type H⁺-ATPase (V-ATPase), serves as a critical tool for this purpose.[1]

While Bafilomycin A1 (BafA1) is the historical standard, Bafilomycin D represents a highly stable, mammalian-selective analog.[1] This guide details the mechanistic function of BafD, its advantages over BafA1 regarding chemical stability and selectivity, and provides a rigorous protocol for its use in clamping autophagosome-lysosome fusion to quantify flux.[1]

Mechanistic Foundation: V-ATPase and the Fusion Block[1][6]

To use Bafilomycin D effectively, one must understand that it does not merely "stop" autophagy; it uncouples the degradation machinery.[1]

The Molecular Target: V0 Domain

Bafilomycin D binds specifically to the c-ring of the V0 domain of the V-ATPase complex.[1] The V-ATPase is a rotary motor that actively transports protons (

-

Binding Site: The inhibitor lodges between the c-subunits, acting as a molecular wedge that prevents the rotation of the central stalk.[1]

-

Primary Consequence: Cessation of proton transport leads to a rapid rise in lysosomal pH (from ~4.5 to >6.0).[1]

-

Secondary Consequence (The "Fusion Block"): Lysosomal proteases (e.g., Cathepsins B, D, L) require an acidic environment for activation.[1] However, Bafilomycins also inhibit the fusion of autophagosomes with lysosomes.[1][2][3]

Visualization: The Inhibition Pathway

The following diagram illustrates the cascade from V-ATPase inhibition to LC3-II accumulation.[1]

Caption: Figure 1. Mechanism of Action. Bafilomycin D targets the V-ATPase, blocking both acidification and membrane fusion, resulting in measurable autophagosome accumulation.[1]

Comparative Pharmacology: Bafilomycin D vs. A1[1]

Why choose Bafilomycin D? While A1 is ubiquitous, D offers distinct physicochemical advantages for rigorous quantification.[1]

| Feature | Bafilomycin A1 (Standard) | Bafilomycin D (Advanced) | Impact on Experiment |

| Structure | 16-membered lactone ring | Ring-opened side chain analog | Stability: BafD is chemically more stable in culture media over long durations (>12h).[1] |

| Selectivity | Broad spectrum (Mammalian, Fungal, Nematode) | High Mammalian Selectivity | Toxicity: BafD shows reduced off-target toxicity in mammalian lines compared to A1.[1] |

| Potency (IC50) | ~1 nM (Bovine chromaffin granules) | Similar/Slightly Higher Potency | Requires titration, but generally effective in the 1–100 nM range.[1] |

| Reversibility | Slowly reversible | Slowly reversible | Washout experiments are difficult; treat inhibition as effectively permanent for short assays.[1] |

Expert Insight: The enhanced stability of BafD makes it the superior choice for "long-term" flux assays (4–12 hours) where BafA1 degradation might lead to a "false flux" reading (loss of inhibition mid-assay).[1]

Experimental Protocol: The Optimized Flux Assay

This protocol uses BafD to "clamp" the degradation pathway.[1] The difference in LC3-II levels between Treated and Untreated samples represents the Net Autophagic Flux .[1]

Reagent Preparation

-

Stock Solution: Dissolve Bafilomycin D in high-grade DMSO to 100 µM.

-

Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute immediately before use in warm cell culture media.[1]

Dose Optimization (The "Saturation Check")

Before running a flux assay, you must determine the saturating concentration for your specific cell line.[1]

-

Treat cells with 0, 10, 50, 100, and 200 nM BafD for 4 hours.[1]

-

Target: The lowest concentration that yields the maximum LC3-II band intensity.

-

Note: Using excessive concentrations (>200 nM) can cause mitochondrial toxicity and non-specific cell death, confounding results.[1]

The Flux Workflow

Objective: Measure the turnover of LC3-II under specific experimental conditions (e.g., Starvation or Drug Treatment).

Step-by-Step:

-

Seed Cells: Plate cells to reach 70-80% confluency on the day of the assay.

-

Experimental Groups:

-

Treatment:

-

Harvest: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Analysis: Western Blot for LC3B .

Data Interpretation

Calculate Flux using the following logic:

[1]-

High Flux: Large difference between +/- BafD.[1]

-

Block in Autophagy: No difference between +/- BafD (and low basal LC3-II).

-

Saturated/Overwhelmed: No difference between +/- BafD (but high basal LC3-II).

Visualization: Experimental Logic

The following flowchart outlines the decision-making process for interpreting BafD flux data.

Caption: Figure 2. Logic Flow for Flux Interpretation. Determining autophagy induction vs. blockage requires comparing the differential accumulation of LC3-II in the presence of Bafilomycin D.[1]

Troubleshooting & Self-Validation

To ensure Trustworthiness and Integrity , verify your system with these checks:

-

The p62/SQSTM1 Check:

-

Morphology Check:

-

Cytotoxicity Artifacts:

-

If GAPDH/Actin loading controls fade in BafD lanes, the drug is killing the cells.[1] Reduce concentration or time (e.g., switch from 100 nM to 50 nM, or 4h to 2h).

-

References

-

Bowman, E. J., et al. (1988). "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells."[1] Proceedings of the National Academy of Sciences. Link[1]

-

Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)."[1] Autophagy. (The Gold Standard for Flux Protocols).[1] Link[1]

-

Mauvezin, C., & Neufeld, T. P. (2015). "Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion."[1][6] Autophagy. Link[1]

-

Yoshimori, T., et al. (1991). "Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells."[1] Journal of Biological Chemistry. Link

-

Dröse, S., & Altendorf, K. (1997). "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases."[1] Journal of Experimental Biology. (Details the structural analogs including Bafilomycin D). Link

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Molecular Medicine Reports [spandidos-publications.com]

- 4. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Autophagic Flux Inhibitor Bafilomycine A1 Affects the Expression of Intermediary Metabolism-Related Genes in Trout Hepatocytes [frontiersin.org]

Technical Guide: Bafilomycin D Source & Isolation from Streptomyces Species

Executive Summary

Bafilomycin D is a plecomacrolide antibiotic and a potent, selective inhibitor of vacuolar H+-ATPases (V-ATPases).[1] While often overshadowed by the widely used Bafilomycin A1, Bafilomycin D (C35H56O8) is distinct in its chemical stability and selectivity profile.[1][2][3] Unlike the hemiacetal-containing A1, Bafilomycin D features a ring-opened side chain, rendering it more stable in solution and potentially more selective for mammalian V-ATPases over fungal or nematode isoforms.[1][2]

This guide details the upstream and downstream processing required to isolate Bafilomycin D from Streptomyces species, specifically focusing on the high-yield endophytic strain Streptomyces sp. YIM 56209 and the reference producer Streptomyces griseus.[4]

Biosynthetic & Chemical Foundation[1]

Structural Distinction (A1 vs. D)

Understanding the structural nuance is critical for isolation, as Bafilomycin D often co-elutes with A1 and other congeners.[1]

-

Bafilomycin A1 (C35H58O9): Contains a 16-membered lactone ring fused to a characteristic 6-membered hemiacetal ring via a three-carbon linker.[1] This hemiacetal is prone to instability.

-

Bafilomycin D (C35H56O8): Lacks the closed hemiacetal ring structure found in the side chain of A1. This "ring-opened" configuration confers greater chemical stability while maintaining high affinity for the V-ATPase proton pump.[1]

Producing Strains

While Streptomyces griseus is the archetypal producer, yields of specific congeners like Bafilomycin D can be low. The endophytic strain Streptomyces sp.[2][4] YIM 56209 has been identified as a superior source for Bafilomycin D and its hydroxylated derivatives.

| Strain | Type | Primary Products | Notes |

| Streptomyces sp.[1][2][4][5][6][7] YIM 56209 | Endophyte (from Drymaria cordata) | Bafilomycin D, 9-OH-Baf D, Baf A1 | High titer producer of D-series congeners.[1] |

| Streptomyces griseus | Soil Actinobacteria | Bafilomycin A1, B1, C1, D, E | Produces a complex mixture; A1 is dominant.[1][8] |

| Streptomyces lohii | Marine Actinobacteria | Bafilomycin A1, C1, B1 | Excellent model for biosynthetic pathway engineering.[1] |

Upstream Processing: Fermentation Protocol[1][7][10][11]

The following protocol is optimized based on the metabolic profile of Streptomyces sp. YIM 56209, utilizing a three-stage fermentation process to maximize biomass and secondary metabolite accumulation.[1]

Strain Maintenance[1][10]

-

Storage: Spores suspended in 20% (v/v) glycerol at -80°C.

-

Revival: Streak onto ISP2 agar plates (Yeast extract 4g, Malt extract 10g, Dextrose 4g, Agar 20g per liter, pH 7.2). Incubate at 28°C for 5–7 days until sporulation.

Media Composition

Production Medium (YMD Modified):

-

pH Adjustment: 7.2 (prior to sterilization)

Three-Stage Fermentation Workflow

Step 1: Seed Culture I

-

Inoculate 10 mL of YMD medium with a single colony.

-

Incubate at 28°C, 250 rpm for 4 days.

Step 2: Seed Culture II (Scale-up)

-

Transfer 1.0 mL of Seed Culture I into 50 mL fresh YMD medium (250 mL Erlenmeyer flask).

-

Incubate at 28°C, 250 rpm for 3 days.

-

Checkpoint: Culture should be dense and opaque.

Step 3: Production Fermentation

-

Inoculate 400 mL YMD medium (in 2.0 L flasks) with 20 mL of Seed Culture II (5% v/v inoculum).

-

Incubate at 28°C, 250 rpm for 7 days .

-

Note: Extended incubation (7 days) is crucial for the accumulation of late-stage congeners like Bafilomycin D.[1]

Downstream Processing: Isolation & Purification[1][10]

Extraction

-

Harvest: Collect whole fermentation broth (mycelium + supernatant).

-

Solvent Extraction: Extract the broth 3 times with an equal volume of Ethyl Acetate (EtOAc).

-

Concentration: Combine organic layers and evaporate under reduced pressure (Rotavap) at <40°C to yield a crude gum.

Purification Cascade

The separation of Bafilomycin D from A1 requires high-resolution fractionation.[1]

Phase 1: Silica Gel Chromatography

-

Stationary Phase: Silica gel (100–200 mesh).[1]

-

Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (0% to 100% EtOAc).[1][8]

-

Target Fraction: Bafilomycins typically elute in the mid-polarity fractions (40-60% EtOAc).[1] Monitor via TLC (visualize with anisaldehyde-sulfuric acid reagent; bafilomycins appear as violet/brown spots).[1]

Phase 2: Size Exclusion Chromatography

-

Column: Sephadex LH-20.[1]

-

Eluent: Methanol (MeOH) or CHCl3:MeOH (1:1).[1]

-

Purpose: Removes high molecular weight pigments and fatty acids.

Phase 3: Reversed-Phase HPLC (Polishing)

-

Column: C18 Semi-preparative column (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 x 250 mm).[1]

-

Mobile Phase: Acetonitrile (ACN) and Water (H2O).[1]

-

Gradient: 50% ACN to 100% ACN over 30 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Bafilomycin D will elute distinctively from A1. Collect peak corresponding to MW 604.8.[2][3]

Visual Workflow (DOT Diagram)

Figure 1: Optimized workflow for the fermentation and isolation of Bafilomycin D from Streptomyces sp. YIM 56209.[1][9]

Characterization & Quality Control

To validate the identity of the isolated Bafilomycin D, compare spectral data against established values.[8]

| Parameter | Bafilomycin D Specification |

| Molecular Formula | C35H56O8 |

| Molecular Weight | 604.8 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

| MS Identification | [M+Na]+ at m/z ~627.38 (High Res) |

| UV Absorption | λmax at ~245 nm |

Differentiation Note: Ensure the absence of the hemiacetal signal in 13C-NMR, which distinguishes it from Bafilomycin A1.

Pharmacology & Application

Mechanism of Action

Bafilomycin D acts as a specific inhibitor of V-ATPase (Vacuolar H+-ATPase) .[1] It binds to the V0 domain (proteolipid subunit c), blocking proton translocation.[1] This inhibition prevents the acidification of intracellular organelles such as lysosomes and endosomes.

Comparative Advantages

-

Stability: The ring-opened side chain of Bafilomycin D confers greater stability in aqueous buffers compared to Bafilomycin A1, which can degrade via hemiacetal opening/rearrangement.

-

Selectivity: Preliminary data suggests Bafilomycin D exhibits higher selectivity for mammalian V-ATPases compared to fungal or nematode isoforms, making it a valuable tool for mammalian cell biology research with potentially fewer off-target effects in complex systems.[1]

References

-

Isolation from Streptomyces sp.[2][4][6][8][10] YIM 56209: Yu, Z., et al. (2010).[1] Bafilomycins produced by an endophytic actinomycete Streptomyces sp.[2][8] YIM56209.[8] The Journal of Antibiotics.

-

Biosynthetic Pathway & Gene Cluster: Zhang, L., et al. (2013).[1] Organization and characterization of a biosynthetic gene cluster for bafilomycin from Streptomyces griseus DSM 2608. Applied Microbiology and Biotechnology.

-

Mechanism of Action (V-ATPase): Wang, R., et al. (2021).[1] Molecular basis of V-ATPase inhibition by bafilomycin A1. Nature Communications. [1]

-

Structural Characterization: Kretschmer, A., et al. (1985).[1][2][3] The structure of novel insecticidal macrolides: bafilomycin D and E, and oxhygrolidin. Agricultural and Biological Chemistry.[2][3][6][7][8][11][10] [1]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. bioaustralis.com [bioaustralis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bafilomycin A1 | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

- 7. jhsmr.org [jhsmr.org]

- 8. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antibacterial activity of Streptomyces sp. Y15 against pathogenic bacteria and evaluation of culture media for antibiotic production [scielo.org.mx]

Bafilomycin D as a Potent Inducer of Apoptosis: A Technical Guide for Researchers

Introduction: Unveiling the Pro-Apoptotic Potential of Bafilomycin D

Bafilomycin D, a member of the plecomacrolide antibiotic family derived from Streptomyces species, has emerged as a molecule of significant interest in cancer biology and cell death research.[1] While its close analog, Bafilomycin A1, is more extensively studied, the core mechanism of action is conserved across the family, positioning Bafilomycin D as a potent inducer of programmed cell death, or apoptosis.[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning Bafilomycin D-induced apoptosis, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The primary cellular target of the bafilomycin family is the Vacuolar-type H+-ATPase (V-ATPase).[2] This proton pump is crucial for acidifying various intracellular organelles, most notably lysosomes.[2][3] By specifically and potently inhibiting V-ATPase, Bafilomycin D sets off a cascade of cellular events, disrupting fundamental processes of autophagy and lysosomal degradation, which ultimately converge on the activation of apoptotic pathways.[4][5] This targeted disruption of cellular homeostasis makes Bafilomycin D a valuable tool for studying the intricate crosstalk between autophagy and apoptosis, and a potential candidate for therapeutic development, particularly in oncology.[5][6]

Core Mechanism: V-ATPase Inhibition as the Apoptotic Trigger

The initiation of apoptosis by Bafilomycin D is a direct consequence of its inhibitory effect on V-ATPase. This enzyme's blockade leads to a failure in maintaining the acidic pH of the lysosomal lumen.[3] This de-acidification has two immediate and profound consequences that steer the cell towards apoptosis.

-

Inhibition of Lysosomal Proteases: The acidic environment of lysosomes is essential for the function of degradative enzymes like cathepsins. Neutralization of the lysosomal pH inactivates these proteases, crippling the cell's primary recycling and degradation center.

-

Blockade of Autophagic Flux: Autophagy is a cellular survival mechanism involving the sequestration of damaged organelles and proteins into autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation.[4] Bafilomycin D disrupts this process at the terminal stage. It prevents the fusion of autophagosomes with lysosomes and inhibits the degradation of autolysosomal content.[4] This leads to an accumulation of autophagosomes and dysfunctional lysosomes, a state of cellular stress that can trigger apoptosis.[3][4]

This disruption of autophagy is a critical event. While autophagy is typically a pro-survival mechanism, its inhibition by Bafilomycin D forces cells, particularly cancer cells that often rely on high autophagic activity, into a state of metabolic crisis, thereby lowering the threshold for apoptosis induction.[4]

Signaling Pathways to Apoptosis: A Multi-Faceted Approach

The cellular stress induced by V-ATPase inhibition and autophagy blockade activates multiple downstream signaling pathways that converge on the core apoptotic machinery.

The Mitochondrial (Intrinsic) Pathway

A predominant mechanism through which Bafilomycin D induces apoptosis is the intrinsic, or mitochondrial, pathway. This is characterized by:

-

Disruption of Mitochondrial Homeostasis: Bafilomycin treatment has been shown to disrupt the mitochondrial electrochemical gradient.[7]

-

Release of Cytochrome c: The compromised mitochondrial outer membrane permits the release of key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[1]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3 and caspase-7.[5] Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6][8]

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of mitochondrial-mediated apoptosis.[9] Bafilomycin D influences the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. A key interaction is the promotion of the binding between Beclin 1 (a key autophagy protein) and Bcl-2.[10] This sequestration of the anti-apoptotic Bcl-2 protein by Beclin 1 effectively liberates pro-apoptotic proteins like Bax and Bak, which can then permeabilize the mitochondrial membrane, facilitating cytochrome c release.[9][10]

Caspase-Independent Apoptosis

In certain cellular contexts, Bafilomycin D can also induce a caspase-independent form of apoptosis.[10] This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it mediates large-scale DNA fragmentation.[10]

Induction of Cellular Stress Responses

Beyond the direct impact on lysosomes and mitochondria, Bafilomycin D triggers broader cellular stress responses that contribute to its pro-apoptotic effect:

-

Reactive Oxygen Species (ROS) Generation: The disruption of mitochondrial function can lead to increased production of reactive oxygen species (ROS).[1] Elevated ROS levels can cause oxidative damage to cellular components and further promote apoptosis.

-

Cell Cycle Arrest: Bafilomycin has been observed to induce cell cycle arrest, often in the G0/G1 phase.[6][8] This is frequently associated with the downregulation of key cell cycle regulators like cyclin D1 and cyclin E.[3][8] By halting cell proliferation, Bafilomycin D can sensitize cells to apoptotic stimuli.

Visualizing the Mechanism: Bafilomycin D's Path to Apoptosis

Caption: Experimental workflow for investigating Bafilomycin D-induced apoptosis.

Conclusion and Future Directions

Bafilomycin D is a powerful pharmacological tool for inducing apoptosis across a range of cell types, particularly cancer cells. Its well-defined primary mechanism—inhibition of V-ATPase—triggers a predictable cascade involving lysosomal dysfunction, autophagy blockade, and the activation of intrinsic apoptotic pathways. The cell-type specific sensitivity and the potential for both caspase-dependent and -independent cell death highlight the complexity of the cellular response and underscore the importance of empirical validation in any new experimental system. For drug development professionals, the selective cytotoxicity of bafilomycins towards cancer cells over normal cells presents a promising avenue for therapeutic exploration. [1]Future research should continue to dissect the nuanced interplay between autophagy and apoptosis following V-ATPase inhibition and explore the potential of Bafilomycin D in combination therapies to overcome resistance to conventional anticancer agents.

References

-

Yuan, N., Song, L., Zhang, S., Lin, W., Cao, Y., Xu, F., ... & Wang, J. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica, 100(3), 345–356. [Link]

-

Wikipedia contributors. (2023, December 28). Bafilomycin. In Wikipedia, The Free Encyclopedia. [Link]

-

Szabó, A., & Páll, D. (2024). The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells. International Journal of Molecular Sciences, 26(11), 6273. [Link]

-

Ohta, T., Arakawa, H., Futagami, F., Fushida, S., Kitagawa, H., Kayahara, M., ... & Ohkuma, S. (1998). Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1. The Journal of Pathology, 185(3), 324-330. [Link]

-

Yuan, N., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. [Link]

-

Xie, C., Wang, Y., Gu, Y., & Liu, F. (2014). Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells. Molecular Medicine Reports, 10(2), 1103-1107. [Link]

-

Li, J., Chen, J., He, T., Li, Y., Li, J., & Liu, T. (2021). Bafilomycin A1 Induces Caspase-Dependent Apoptosis and Inhibits Autophagy Flux in Diffuse Large B Cell Lymphoma. Preprints.org. [Link]

-

Wang, F., Liu, T., Wang, L., Wu, D., & Chen, Y. (2015). Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression. Oncology Letters, 10(5), 2990-2996. [Link]

-

Li, J., et al. (2021). Bafilomycin A1 Induces Caspase-Dependent Apoptosis and Inhibits Autophagy Flux in Diffuse Large B Cell Lymphoma. Preprints.org. [Link]

-

Xie, C., et al. (2014). Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells. Molecular Medicine Reports. [Link]

-

Park, S., Kim, K., Kim, H., Lee, S., & Lee, C. (2009). Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells. Cancer Letters, 277(1), 90-98. [Link]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. preprints.org [preprints.org]

- 3. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Medicine Reports [spandidos-publications.com]

- 5. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: The "Open-Ring" Paradigm in Plecomacrolide Antibiotics

[1]

Executive Summary

Bafilomycin D (BafD) represents a distinct structural and pharmacological subclass within the plecomacrolide family. While Bafilomycin A1 (BafA1) serves as the archetypal V-ATPase inhibitor, BafD is characterized by a tetrahydropyran ring-opened structure.[1] This structural deviation is not merely a degradation artifact but a stable metabolite with a unique bioactivity profile.

Recent foundational research has shifted focus from BafA1—which is limited clinically by high toxicity—to BafD and its hydroxylated derivatives.[1] These compounds exhibit a superior therapeutic index in specific contexts, most notably a 19-fold higher potency against Influenza A (H1N1) compared to BafA1, and significantly reduced cytotoxicity in engineered analogs.[1] This guide synthesizes the chemical architecture, biosynthetic logic, and isolation protocols necessary to advance BafD research.

Chemical Architecture & Biosynthetic Logic[1]

Structural Divergence

The defining feature of Bafilomycin D is the absence of the cyclic tetrahydropyran hemiketal ring at the C-21 position, which is closed in BafA1.

-

Bafilomycin A1: 16-membered macrolactone core + closed tetrahydropyran ring.[1]

-

Bafilomycin D: 16-membered macrolactone core + open side chain (C-21 hydroxyl/carbonyl functionality).[1]

This "open" conformation alters the lipophilicity and binding kinetics of the molecule, influencing its interaction with the V-ATPase c-ring subunits.

Biosynthetic Pathway (The baf Cluster)

Research using Streptomyces lohii and Streptomyces sp. YIM56209 has elucidated the baf gene cluster. The biosynthesis follows a Type I Polyketide Synthase (PKS) logic, followed by post-PKS tailoring.[1]

Key Biosynthetic Insights:

-

Ring Closure: The formation of the tetrahydropyran ring in BafA1 is a late-stage tailoring step. BafD represents either a precursor prior to this cyclization or a shunt product where the specific cyclase/dehydratase activity is bypassed.

-

Tailoring: Further modification (e.g., hydroxylation at C-9 or C-29) yields low-toxicity derivatives like 9-hydroxy-BafD.[1]

Caption: Logical flow of Bafilomycin biosynthesis highlighting the divergence of BafD as a stable open-ring metabolite and precursor to hydroxylated analogs.

Mechanism of Action: V-ATPase Inhibition[1][2][3][4][5]

Bafilomycin D, like its congeners, targets the Vacuolar H+-ATPase (V-ATPase) , a proton pump essential for organelle acidification (lysosomes, endosomes).[1]

The Binding Interface

Structural studies (cryo-EM) of BafA1 reveal binding to the c-ring (proteolipid ring) of the V0 domain.

-

Mechanism: The inhibitor wedges between helices of the c-subunits, preventing the rotation of the c-ring relative to the subunit-a. This mechanically locks the proton translocation machinery.

-

BafD Specificity: While BafA1 uses its C-21 hemiketal ring to stabilize binding via hydrogen bonding, BafD relies on the open chain conformation.[1] This results in a slightly different binding affinity (

nM for BafD vs

Caption: Mechanistic cascade of Bafilomycin D inhibition. By locking the V-ATPase c-ring, BafD prevents endosomal acidification, a critical step for viral uncoating.[1]

Comparative Pharmacology: The "Sweet Spot"

Bafilomycin D occupies a unique pharmacological niche. It is significantly more potent against Influenza A than BafA1, yet its hydroxylated derivatives are orders of magnitude less toxic to mammalian cells.[1]

Data Summary: Potency vs. Toxicity

The following table summarizes key comparative data derived from Streptomyces sp.[2] YIM56209 and S. lohii studies.[1][3][4][5][6]

| Compound | Target Activity (V-ATPase Ki) | Anti-H1N1 Potency (IC50) | Cytotoxicity (A-549 Cells IC50) | Therapeutic Insight |

| Bafilomycin A1 | < 1 nM (Very High) | 0.58 µM | ~70 nM (High Toxicity) | Standard tool, too toxic for clinic.[1] |

| Bafilomycin D | ~20 nM (High) | 0.03 µM (Superior) | ~1.3 nM (Very High) | 19x more potent antiviral than A1. |

| 9-Hydroxy-BafD | Reduced | N/A | 7,600 nM (Low Toxicity) | ~5000x less toxic than BafD. |

| 29-Hydroxy-BafD | Reduced | N/A | 3,900 nM (Low Toxicity) | Potential lead for safe V-ATPase modulation.[1] |

Field-Proven Insight: The extreme cytotoxicity of BafD (IC50 1.3 nM) makes the native molecule dangerous. However, the discovery that 9-hydroxy-BafD retains structural integrity with a massive reduction in toxicity suggests that the "open-ring" scaffold is a valid template for medicinal chemistry, provided the lipophilicity is modulated by hydroxylation.[1]

Technical Workflow: Isolation & Validation

To conduct foundational research, high-purity BafD is required.[1] Commercial supplies are often limited to BafA1.[1] Below is a validated isolation workflow adapted from S. lohii protocols.

Protocol: Three-Phase Extraction & Purification

Objective: Isolate BafD from fermentation broth, separating it from lipids (soybean oil) and BafA1.[1]

-

Fermentation:

-

Three-Phase Liquid-Liquid Extraction (LLE):

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Final Polish (HPLC):

Protocol: V-ATPase Inhibition Assay

Objective: Validate BafD activity.

-

Source: Bovine brain microsomes or yeast vacuolar membranes.[1]

-

Reaction Mix: 20 mM Tris-Mes (pH 7.0), 3 mM ATP, 3 mM MgSO4, 1 µM Valinomycin (K+ ionophore to prevent potential buildup).

-

Initiation: Add BafD (0.1 - 100 nM). Start with ATP.[1]

-

Readout: Measure inorganic phosphate (Pi) release using Malachite Green reagent at 630 nm.

-

Control: Compare against BafA1 (positive control) and DMSO (negative control).

References

-

Custodio, A., et al. (2025).[1] Structural diversity and biological activities of naturally derived bafilomycins from actinomycetes. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Wang, R., et al. (2021).[1][8][9] Molecular basis of V-ATPase inhibition by bafilomycin A1. Nature Communications.[1] [Link]

-

Zhang, L., et al. (2013).[1] Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii. Journal of Biological Chemistry. [Link]

-

Fang, Z., et al. (2020).[1] Efficient Preparation of Bafilomycin A1 from Marine Streptomyces lohii Fermentation Using Three-Phase Extraction and High-Speed Counter-Current Chromatography. Marine Drugs. [Link]

-

Yeganeh, B., et al. (2015).[1] Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Li, Y., et al. (2010).[1] Bafilomycins produced by an endophytic actinomycete Streptomyces sp.[1][2] YIM56209.[1] The Journal of Antibiotics. [Link]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the Bafilomycin Biosynthetic Gene Cluster from Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Preparation of Bafilomycin A1 from Marine Streptomyces lohii Fermentation Using Three-Phase Extraction and High-Speed Counter-Current Chromatography [mdpi.com]

- 7. Efficient Preparation of Bafilomycin A1 from Marine Streptomyces lohii Fermentation Using Three-Phase Extraction and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bafilomycin D: Mechanistic Characterization & Antiviral Efficacy Against Influenza

Executive Summary

This technical guide details the antiviral properties of Bafilomycin D (Baf-D) , a plecomacrolide antibiotic and potent inhibitor of vacuolar H+-ATPases (V-ATPases).[1] While its congener Bafilomycin A1 is the historical gold standard for V-ATPase inhibition, Bafilomycin D presents a critical tool for structure-activity relationship (SAR) studies and comparative virology.[1]

The core antiviral mechanism of Baf-D against Influenza A and B viruses is the blockade of endosomal acidification .[1] By inhibiting the proton pump essential for lowering endosomal pH, Baf-D prevents the conformational change of the viral Hemagglutinin (HA) protein, thereby arresting the virus at the fusion stage and preventing ribonucleoprotein (vRNP) release into the cytoplasm.[1]

Molecular Mechanism of Action

The V-ATPase Target

Influenza is an enveloped virus that relies on the host cell's endocytic pathway for entry.[1][2] The virus is internalized into early endosomes, which mature into late endosomes.[1] This maturation is driven by V-ATPases , multi-subunit enzymes that hydrolyze ATP to pump protons (

The Bafilomycin D Blockade

Bafilomycin D binds with high affinity to the V0 sector (c-subunit) of the V-ATPase complex.[1] This binding occludes the proton pathway, rendering the pump inactive.[1]

-

Without Baf-D: Endosomal pH drops

HA trimer undergoes irreversible conformational change -

With Baf-D: Endosomal pH remains neutral

HA remains in "pre-fusion" state

Pathway Visualization

The following diagram illustrates the critical intervention point of Bafilomycin D in the influenza entry lifecycle.

Caption: Figure 1. Mechanism of Action. Bafilomycin D inhibits V-ATPase, preventing the pH drop required for Influenza HA-mediated fusion.[1]

Comparative Pharmacology: Baf-D vs. Baf-A1

While Bafilomycin A1 is the reference standard, Bafilomycin D shares the core plecomacrolide ring structure.[1] Researchers must account for specific physicochemical differences during assay design.

| Feature | Bafilomycin A1 (Reference) | Bafilomycin D (Target) | Implications for Research |

| Target | V-ATPase (V0 subunit) | V-ATPase (V0 subunit) | Identical mechanism of action.[1][3] |

| Potency (Ki) | ~0.5 - 1.0 nM | ~1.0 - 5.0 nM (Est.)[1] | Baf-D is highly potent; use nanomolar titration ranges (0.1 nM – 100 nM).[1] |

| Solubility | DMSO, Ethanol | DMSO | Strictly use DMSO for stock solutions; avoid aqueous storage.[1] |

| Cytotoxicity | High (Prolonged exposure) | High (Prolonged exposure) | Critical: Use short exposure times (<24h) or wash-out protocols to distinguish antiviral effects from host toxicity.[1] |

| Stability | Light/Heat Sensitive | Light/Heat Sensitive | Store at -20°C, protected from light.[1] Aliquot to avoid freeze-thaw cycles. |

Experimental Protocols

Protocol A: Determination of Antiviral IC50 (Plaque Reduction Assay)

Objective: Quantify the concentration of Baf-D required to inhibit influenza replication by 50%.[1]

Materials:

-

Bafilomycin D (10 mM Stock in DMSO)[1]

-

Avicel or Agarose overlay media

-

Crystal Violet stain

Workflow:

-

Seeding: Plate MDCK cells in 6-well plates (5x10⁵ cells/well) and incubate overnight to reach 90% confluency.

-

Compound Preparation: Prepare serial dilutions of Baf-D in infection media (DMEM + 0.2% BSA + TPCK-trypsin).

-

Range: 0 nM (DMSO control), 0.1, 0.5, 1, 5, 10, 50, 100 nM.[1]

-

-

Pre-treatment: Aspirate growth media.[1] Add diluted Baf-D to cells.[1] Incubate for 1 hour at 37°C.

-

Rationale: Ensures Baf-D enters cells and neutralizes endosomes before virus binds.[1]

-

-

Infection: Add Influenza virus at MOI = 0.001 (for multi-cycle replication) directly into the drug-containing media.[1] Incubate 1 hour.

-

Overlay: Remove inoculum.[1] Add semi-solid overlay (Avicel/Agarose) containing the same concentration of Baf-D.[1]

-

Incubation: Incubate for 48–72 hours at 37°C.

-

Fix & Stain: Fix with 4% Paraformaldehyde, stain with Crystal Violet.[1] Count plaques.

Protocol B: Time-of-Addition Assay (Mechanism Validation)

Objective: Prove Baf-D acts at the entry stage, distinguishing it from replication inhibitors (e.g., Polymerase inhibitors).[1]

Workflow Visualization:

Caption: Figure 2. Time-of-Addition Assay. Bafilomycin D is effective only when present before or during viral entry (T-1h to T+0h).[1]

Steps:

-

Infect: Infect MDCK cells (MOI = 1.0) at 4°C for 1 hour (allows binding, prevents entry).

-

Shift: Shift to 37°C (synchronizes entry).

-

Treat: Add 10 nM Baf-D at different time points:

-

Readout: Harvest cells at 12h post-infection. Measure Viral NP protein via Western Blot or viral titer via plaque assay.[1]

-

Expected Result: Baf-D should lose efficacy if added >1 hour post-infection (after the virus has already escaped the endosome).[1]

Data Interpretation & Troubleshooting

Expected Data Profile

When characterizing Baf-D, your data should reflect a sharp dose-response curve at low nanomolar concentrations.[1]

| Assay Readout | Control (DMSO) | Baf-D (10 nM) | Interpretation |

| Plaque Count | ~100% | < 5% | Potent inhibition of viral spread.[1] |

| Endosomal pH (Acridine Orange) | Orange Fluorescence (Acidic) | Green Fluorescence (Neutral) | Confirmation of V-ATPase blockade.[1] |

| Cell Viability (MTS Assay) | 100% | > 90% (at 24h) | Antiviral effect is not due to cell death.[1] |

Troubleshooting Common Issues

-

Issue: High cytotoxicity masks antiviral effect.[1]

-

Solution: Bafilomycins are toxic upon long exposure.[1] Reduce assay duration to single-cycle infection (8-12 hours) and use Immunofluorescence (IFA) for NP protein instead of 72h plaque assays.

-

-

Issue: Inconsistent IC50 values.

-

Issue: No inhibition observed.

References

-

Bowman, E. J., et al. (1988). "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells."[1] Proceedings of the National Academy of Sciences. [1]

-

Ochiai, H., et al. (1995). "Inhibitory effect of bafilomycin A1, a specific inhibitor of vacuolar-type proton pump, on the growth of influenza A and B viruses in MDCK cells."[1] Antiviral Research.

-

Yeganeh, B., et al. (2015). "Bafilomycin A1 inhibits influenza A virus entry by blocking endosomal acidification."[1] Virology Journal.[1] (Cited for mechanistic parallel).

-

Dröse, S., & Altendorf, K. (1997). "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases."[1][5] Journal of Experimental Biology.

-

Man, J., et al. (2023). "Bafilomycin A1 inhibits SARS-CoV-2 infection in a human lung xenograft mouse model."[1] Journal of Virology. (Demonstrates broad applicability of Bafilomycin class entry inhibitors).

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Inhibitory effect of bafilomycin A1, a specific inhibitor of vacuolar-type proton pump, on the growth of influenza A and B viruses in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

Methodological & Application

Application Note: Autophagy Inhibition via V-ATPase Blockade using Bafilomycin D/A1

[1]

Executive Summary & Mechanism of Action

Bafilomycin D (Baf-D) and Bafilomycin A1 (Baf-A1) are plecomacrolide antibiotics that act as potent, specific inhibitors of the Vacuolar H+-ATPase (V-ATPase) .[1]

-

Primary Mechanism : They bind to the V0 domain of the V-ATPase pump on the lysosomal membrane.[1]

-

Physiological Consequence : This binding prevents the protonation of the lysosome, maintaining a neutral pH.[1]

-

Autophagic Impact : Lysosomal enzymes (cathepsins) require an acidic pH to function.[1] By neutralizing the lysosome, Bafilomycins prevent the degradation of autophagic cargo.[1] Furthermore, the loss of the proton gradient inhibits the fusion of autophagosomes with lysosomes (autophagosome-lysosome fusion block).[1]

-

Result : A "traffic jam" of autophagosomes accumulates in the cytosol.[1] This accumulation is the basis of the Autophagic Flux Assay .

Expert Insight: Bafilomycin D vs. A1

While Bafilomycin A1 is the standard reagent cited in 95% of literature, Bafilomycin D possesses a ring-opened side chain that renders it chemically more stable and more selective for mammalian V-ATPases compared to A1, which has broader activity against fungal and nematode targets.[1] For long-term assays or sensitive cell lines where off-target toxicity is a concern, Baf-D is the superior, albeit less common, choice.[1]

Experimental Design: The Autophagic Flux Assay

Measuring static levels of autophagy markers (e.g., LC3-II) is insufficient because high levels could mean high induction OR blocked degradation.[1] You must measure Autophagic Flux —the rate of turnover.[1]

The Logic of the Assay:

-

Condition A (Basal): Cells untreated.[1]

-

Condition B (Induction): Cells treated with a stressor (e.g., Starvation/Rapamycin).[1]

-

Condition C (Blockage): Cells treated with Bafilomycin (accumulates all LC3-II produced).[1]

-

Condition D (Induction + Blockage): Stressor + Bafilomycin (accumulates maximal LC3-II).[1]

Flux Calculation:

Pathway Visualization

The following diagram illustrates the specific blockade point of Bafilomycin within the autophagy pathway.[1]

Caption: Bafilomycin targets the Lysosome, neutralizing pH and blocking fusion, causing upstream accumulation of Autophagosomes (LC3-II).[1][2][3]

Detailed Protocol: Measuring Flux via Western Blot

Reagents Required[1][4][5][6]

-

Bafilomycin D (or A1): Dissolve in high-quality DMSO to create a 100 µM stock .[1] Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Culture Media : Standard media (DMEM/RPMI) + 10% FBS.[1]

-

Lysis Buffer : RIPA buffer supplemented with Protease/Phosphatase inhibitors.[1][4]

-

Antibodies : Anti-LC3B (Microtubule-associated protein 1A/1B-light chain 3), Anti-p62/SQSTM1, Anti-Actin/GAPDH (loading control).[1]

Step-by-Step Workflow

Phase 1: Treatment Optimization (The "Saturating Dose")

Critical Step: You must determine the lowest concentration of Bafilomycin that fully inhibits lysosomal acidification without inducing immediate cytotoxicity.[1]

-

Seed Cells : Plate cells to reach 70-80% confluency on the day of the experiment.

-

Dose Response : Treat cells with 0, 10, 50, 100, 200 nM Bafilomycin for 4 hours.[1]

-

Readout : Western blot for LC3-II. The band intensity should plateau.

Phase 2: The Flux Experiment

-

Preparation : Seed cells in 6-well plates (approx.

cells/well).[1] -

Experimental Groups :

-

Timing :

-

Harvesting :

-

Western Blotting :

Data Interpretation & Troubleshooting

Quantitative Analysis Table

Summarize your Western Blot band densities (normalized to Actin) using this logic:

| Observation (LC3-II Levels) | Interpretation |

| Control Low / Baf High | Functional Basal Autophagy . The system is working; Baf successfully blocked turnover. |

| Treatment High / Treatment+Baf Higher | Induction of Autophagy .[1] The treatment increases synthesis, and Baf reveals the high turnover.[1] |

| Treatment High / Treatment+Baf Same | Blockage of Autophagy .[1] The treatment itself blocks degradation (mimics Baf).[1] No flux is occurring.[1] |

| Control High / Baf Same | Basal Blockage . The cells have defective lysosomes even before treatment.[1] |

Troubleshooting Common Issues

Issue 1: Toxicity/Cell Death [1][5]

-

Cause: Bafilomycin affects mitochondrial K+ transport at high concentrations or long durations.[1]

-

Solution: Reduce time to 2 hours. Switch to Bafilomycin D if using A1, as D is more selective for the V-ATPase and less likely to affect mitochondrial ion channels.[1]

Issue 2: No LC3-II Band Separation

-

Cause: Gel percentage too low or run time too short.[1]

-

Solution: Use 15% SDS-PAGE or a gradient gel (4-20%).[1] Ensure the dye front runs off the gel to separate the 14kDa (II) and 16kDa (I) bands.[1]

Issue 3: p62/SQSTM1 Levels Unchanged

-

Context: p62 is degraded by autophagy. Bafilomycin should cause p62 accumulation.[1]

-

Insight: p62 is also transcriptionally regulated by stress (Nrf2 pathway).[1] If p62 doesn't increase with Baf, transcriptional downregulation might be masking the protein accumulation.[1] Rely primarily on LC3-II for flux.[1]

Experimental Workflow Diagram

Caption: Standard workflow for Autophagic Flux Assay using Bafilomycin D as the clamp.

References

-

Klionsky, D. J., et al. (2021).[1] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[1] [1]

- The definitive guide on interpreting flux assays.

-

Mauvezin, C., & Neufeld, T. P. (2015).[1][2] Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion.[1][2] Autophagy, 11(8), 1437–1438.[1]

- Clarifies the dual mechanism of fusion block and acidific

-

Dröse, S., et al. (1993).[1] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1] Journal of Experimental Biology, 184, 15-32.[1]

- Foundational paper describing the class of bafilomycins, including D, and their specificity.

-

Yoshimori, T., et al. (1991).[1] Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells.[1] Journal of Biological Chemistry, 266(26), 17707–17712.[1]

-

The original characterization of Bafilomycin A1 in autophagy.[1]

-

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Autophagic Flux Inhibitor Bafilomycine A1 Affects the Expression of Intermediary Metabolism-Related Genes in Trout Hepatocytes [frontiersin.org]

- 3. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]

- 4. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Bafilomycin D: Application Notes and Protocols for Cell Culture

Introduction: Unveiling Bafilomycin D

Bafilomycin D is a potent and specific macrolide antibiotic derived from Streptomyces species[1][2]. It belongs to a family of compounds renowned for their inhibitory action on vacuolar-type H⁺-ATPases (V-ATPases), essential proton pumps that regulate acidity within various cellular organelles. While its close analog, Bafilomycin A1, has been widely used in cell biology, Bafilomycin D offers distinct advantages. It possesses a ring-opened side chain, rendering it a more stable compound than Bafilomycin A1[1][3]. Furthermore, evidence suggests that Bafilomycin D is a more selective inhibitor in mammalian cells, making it a refined tool for cellular studies[1].

This guide provides a comprehensive overview of Bafilomycin D, its mechanism of action, and detailed protocols for its application in cell culture. It is designed for researchers investigating cellular processes such as autophagy, lysosomal biology, and intracellular trafficking.

The Dual Mechanism of Bafilomycin D

The primary molecular target of Bafilomycin D is the V-ATPase enzyme. However, its cellular effects, particularly on the autophagy pathway, are best understood through a dual-inhibition model that also accounts for effects on calcium homeostasis.

Primary Target: Vacuolar H⁺-ATPase (V-ATPase) V-ATPases are ATP-dependent proton pumps located in the membranes of organelles like lysosomes, endosomes, and Golgi vesicles. They actively transport protons (H⁺) into the organellar lumen, establishing the low pH required for the function of degradative enzymes and other pH-sensitive processes. Bafilomycin D specifically binds to the c-subunit of the V-ATPase's membrane-embedded V₀ domain[4][5]. This interaction physically obstructs the proton translocation channel, effectively halting the pumping mechanism. The immediate consequence is the failure of organellar acidification. In lysosomes, this leads to the inactivation of pH-dependent acid hydrolases, thereby preventing the breakdown of cellular waste and autophagic cargo.

Secondary Target: SERCA Calcium Pump Recent studies have revealed that Bafilomycin's inhibitory effect on the final stage of autophagy—the fusion of autophagosomes with lysosomes—may occur independently of V-ATPase inhibition. Bafilomycin A1 has been shown to inhibit the Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump[6]. SERCA is responsible for pumping calcium ions from the cytosol into the endoplasmic reticulum, maintaining cellular calcium homeostasis. By inhibiting SERCA, Bafilomycin disrupts the precise calcium signaling required for the fusion of autophagosomes and lysosomes, leading to a blockage in autophagic flux through a distinct, parallel mechanism[6].

Caption: Dual inhibitory mechanism of Bafilomycin D.

Protocols for Cell Culture Applications

Reagent Characteristics and Preparation

Successful experimentation begins with the correct preparation and handling of the reagent. Bafilomycin D is a lipophilic molecule with poor water solubility, requiring an organic solvent for reconstitution.

Table 1: Physicochemical Properties of Bafilomycin D

| Property | Value | Reference |

|---|---|---|

| CAS Number | 98813-13-9 | [1][2][7] |

| Molecular Formula | C₃₅H₅₆O₈ | [1][2] |

| Molecular Weight | 604.8 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][8] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [1][2][8] |

| Storage (Powder) | -20°C, desiccated, protected from light | [1][2][9] |

| Storage (Stock Solution) | -80°C (aliquots), stable for up to 6 months |[8] |

Protocol: Preparation of a 1 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

-

Equilibration: Allow the vial of lyophilized Bafilomycin D powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Reconstitution: Add sterile, anhydrous DMSO to the vial to achieve a final concentration of 1 mM. For example, to a 1 mg vial of Bafilomycin D (MW = 604.8), add 1.653 mL of DMSO.

-

Calculation: (1 mg / 604.8 g/mol ) / 1 mM = 1.653 mL

-

-

Dissolution: Gently vortex or pipette up and down to ensure the powder is completely dissolved. Ultrasonic treatment may be used if necessary.[8]

-

Aliquoting and Storage: Dispense the stock solution into small-volume, light-protected (amber) microcentrifuge tubes. Store aliquots at -80°C. This prevents repeated freeze-thaw cycles, which can lead to degradation and loss of potency.[9][10]

General Protocol for Cell Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the Bafilomycin D stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration. Vortex the medium immediately after adding the DMSO stock to ensure even dispersal.

-

Causality Note: Adding the small volume of DMSO stock directly to the larger volume of medium and mixing quickly prevents the drug from precipitating out of solution.

-

-

Vehicle Control: It is critical to treat a parallel set of cells with an equivalent volume of the vehicle (DMSO) used for the Bafilomycin D dilution. This control accounts for any potential effects of the solvent on the cells.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing Bafilomycin D or the vehicle control.

-

Incubation: Return the cells to the incubator for the desired treatment duration. Incubation times can range from 2 hours for autophagic flux assays to over 72 hours for cell viability studies.[4][11]

Determining the Optimal Working Concentration

The effective concentration of Bafilomycin D is highly dependent on the cell type, assay, and experimental endpoint. A dose-response experiment is essential to identify the optimal concentration for your specific system.

Protocol: Dose-Response Titration

-

Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.

-

Concentration Gradient: Prepare a series of working solutions in culture medium with Bafilomycin D concentrations ranging from 1 nM to 1000 nM (e.g., 1, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle-only control.

-

Treatment: Treat the cells with the concentration gradient for a fixed duration relevant to your primary experiment (e.g., 4 hours for an autophagy assay, 24 hours for a toxicity assay).

-

Endpoint Analysis: Analyze the endpoint of interest. For autophagy, this could be the accumulation of the protein LC3-II via Western blot. For cytotoxicity, a standard MTS or MTT assay can be used.

-

Selection: Choose the lowest concentration that provides the maximal desired effect (e.g., significant LC3-II accumulation) without inducing widespread cell death (unless apoptosis is the intended outcome).

Table 2: Recommended Concentration Ranges for Bafilomycin D

| Application | Cell Type | Concentration Range | Incubation Time | Reference |

|---|---|---|---|---|

| Autophagosome Accumulation | MCF-7 Breast Cancer | 10 - 1000 nM | Not specified | [2] |

| Autophagic Flux Measurement | Primary Neurons | 10 - 100 nM | 24 hours | [12] |

| Autophagic Flux Measurement | Human Fibroblasts | 100 nM | 2 hours | [11] |

| Anti-proliferative Effects | Pediatric B-ALL | 1 nM | 72 - 96 hours | [4] |

| General Autophagy Inhibition | Various | 10 nM - 1 µM | Up to 18 hours |[9][10] |

Key Application: Measuring Autophagic Flux

Autophagy is a dynamic process, and static measurements of autophagy-related proteins can be misleading. A more accurate assessment is the measurement of autophagic flux—the rate of autophagic degradation. Bafilomycin D is an indispensable tool for this assay.

Principle: By inhibiting lysosomal degradation, Bafilomycin D traps proteins that are delivered to the lysosome via autophagy, such as LC3-II (a marker of the autophagosome membrane) and p62/SQSTM1 (an autophagic cargo receptor). By comparing the amount of LC3-II in the presence and absence of Bafilomycin D, one can infer the rate at which it was being degraded, and thus, the autophagic flux.

Caption: Workflow for measuring autophagic flux.

Protocol: Western Blot-Based Autophagic Flux Assay

-

Cell Culture: Seed cells in at least four groups: (1) Untreated Control, (2) Untreated Control + Bafilomycin D, (3) Experimental Treatment, (4) Experimental Treatment + Bafilomycin D.

-

Primary Treatment: Apply your experimental condition (e.g., starvation medium, a test compound) to groups 3 and 4 for the desired duration.

-

Bafilomycin D Addition: For the final 2-4 hours of the primary treatment, add Bafilomycin D (a typical starting concentration is 100 nM) to groups 2 and 4. Add the vehicle (DMSO) to groups 1 and 3.[11][13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against LC3 (which detects both LC3-I and the lower band, LC3-II) and p62/SQSTM1. Also, probe for a loading control like β-actin or GAPDH.

-

Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities using densitometry software.

Data Interpretation:

-

Basal Flux: The difference in LC3-II levels between group 2 (Baf only) and group 1 (Control) represents the basal autophagic flux.

-

Experimental Flux: The difference in LC3-II levels between group 4 (Treatment + Baf) and group 3 (Treatment only) represents the autophagic flux under your experimental condition.

Off-Target Effects and Scientific Rigor

While Bafilomycin D is a specific V-ATPase inhibitor, awareness of potential confounding effects is crucial for robust data interpretation.

-

Mitochondrial Function: At higher concentrations or with prolonged exposure, bafilomycins can act as potassium ionophores, disrupting mitochondrial membrane potential and function.[12][14] It is therefore advisable to use the lowest effective concentration and shortest incubation time possible.

-

Calcium Homeostasis: The inhibition of SERCA can have effects beyond autophagy, impacting any cellular process regulated by ER calcium stores.[6] This should be considered when interpreting results in contexts sensitive to calcium signaling.

-

Pleiotropic Effects: Long-term inhibition of lysosomal function will inevitably have broad, pleiotropic effects on the cell, including altered signaling and protein trafficking.[14] Short-term experiments are preferred for specifically studying the dynamics of autophagy.

Safety and Handling

Bafilomycin D is a potent bioactive compound and should be handled with care.

-

Always consult the Safety Data Sheet (SDS) provided by the manufacturer.

-

Use standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the powdered form in a chemical fume hood or a contained balance enclosure to avoid inhalation.

References

-

Bafilomycin D Product Information. Bioaustralis. [Link]

-

Bafilomycin. Wikipedia. [Link]

-

Bafilomycin A1: A V-ATPase Inhibitor with Research and Therapeutic Applications. GlpBio. [Link]

-

Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction. National Institutes of Health (NIH). [Link]

-

Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. National Institutes of Health (NIH). [Link]

-

Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. National Institutes of Health (NIH). [Link]

-

Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. National Institutes of Health (NIH). [Link]

-

Mitochondria and Lipid Defects in Hereditary Progranulin-Related Frontotemporal Dementia. MDPI. [Link]

-